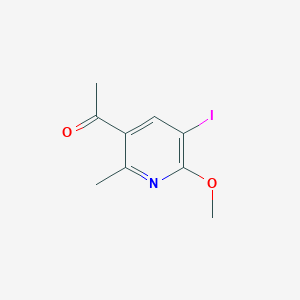![molecular formula C21H17ClN2O4 B1455030 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105193-56-3](/img/structure/B1455030.png)
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
概要
説明
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C21H17ClN2O4 and a molecular weight of 396.8 g/mol. This compound is part of the quinoline and isoindole family, known for their significant biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium in anhydrous DMF as a solvent at ambient temperature . The structure of the synthesized compound is confirmed through elemental analysis and spectral data.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the integrity of the compound during production.
化学反応の分析
Types of Reactions
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce isoindoline derivatives.
科学的研究の応用
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to exhibit significant activity against several diseases by interfering with cellular processes and molecular pathways . The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol
- 2-(2-(2-Chloro-5,8-dimethoxyquinolin-3-yl)ethyl)isoindoline-1,3-dione
Uniqueness
2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of quinoline and isoindole moieties, which confer distinct biological and chemical properties
特性
IUPAC Name |
2-[2-(2-chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-16-7-8-17(28-2)18-15(16)11-12(19(22)23-18)9-10-24-20(25)13-5-3-4-6-14(13)21(24)26/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWWCOJSFCHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143895 | |
| Record name | 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-56-3 | |
| Record name | 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Chloro-5,8-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)
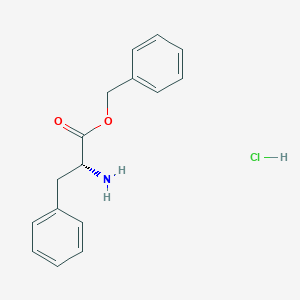

![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)
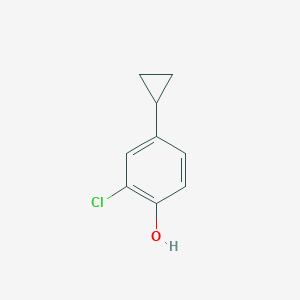

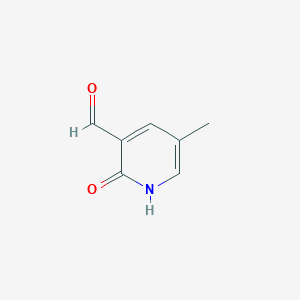
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)
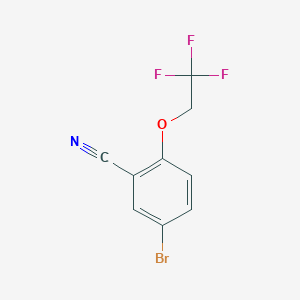
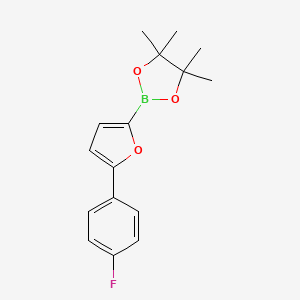
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
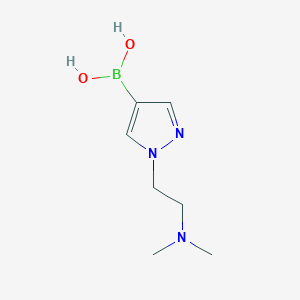
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
